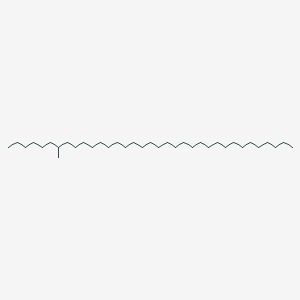

7-Methyl-pentatriacontane

Description

7-Methyl-pentatriacontane is a branched alkane with the molecular formula C₃₆H₇₄ and a methyl group (-CH₃) at the seventh carbon of its pentatriacontane (C₃₅H₇₂) backbone. As a saturated hydrocarbon, it lacks functional groups, rendering it chemically inert under standard conditions. Its structure confers distinct physical properties compared to linear alkanes, such as reduced melting points and altered solubility due to decreased molecular packing efficiency .

Properties

CAS No. |

89740-18-1 |

|---|---|

Molecular Formula |

C36H74 |

Molecular Weight |

507.0 g/mol |

IUPAC Name |

7-methylpentatriacontane |

InChI |

InChI=1S/C36H74/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-36(3)34-32-9-7-5-2/h36H,4-35H2,1-3H3 |

InChI Key |

MUVCANLRDMLDFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 7-Methyl-pentatriacontane typically involves the alkylation of pentatriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods: : Industrial production of long-chain alkanes like 7-Methyl-pentatriacontane often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources. This process is carried out under high pressure and temperature conditions to achieve the desired hydrocarbon chain length and branching .

Chemical Reactions Analysis

Types of Reactions: : 7-Methyl-pentatriacontane, like other alkanes, primarily undergoes reactions such as:

Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of alcohols, ketones, or carboxylic acids.

Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation if present.

Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms under UV light or heat.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Alkyl halides.

Scientific Research Applications

7-Methyl-pentatriacontane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.

Biology: Studied for its role in the cuticular waxes of insects and plants, which are crucial for water retention and protection against environmental stress.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants and as a component in the formulation of cosmetics and personal care products

Mechanism of Action

The mechanism by which 7-Methyl-pentatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane protein functions .

Comparison with Similar Compounds

Linear Alkanes: n-Pentatriacontane (C₃₅H₇₂) and n-Pentacontane (C₅₀H₁₀₂)

Structural and Physical Properties

Key Differences :

- Branching Effects : The methyl group in 7-methyl-pentatriacontane disrupts molecular symmetry, reducing intermolecular van der Waals forces compared to linear n-pentatriacontane. This results in a lower melting point and increased fluidity at room temperature .

- Chain Length : n-Pentacontane (C₅₀) has a longer carbon chain, leading to higher molecular weight and melting point than both C₃₅/C₃₆ analogs .

Shorter Branched Alkanes: 7-Methylpentadecane (C₁₆H₃₄)

| Column Type | Active Phase | Temperature (°C) | Retention Index |

|---|---|---|---|

| WCOT | Methyl Silicone | 100 | 1502 |

| WCOT | Methyl Silicone | 130 | 1489 |

Comparison Insights :

- Retention Behavior : Shorter branched alkanes like 7-methylpentadecane exhibit lower retention indices in gas chromatography compared to linear isomers, a trend expected to extend to 7-methyl-pentatriacontane .

- Volatility : Despite similar branching, longer-chain alkanes (e.g., C₃₆) are less volatile due to increased molecular weight.

Functionalized Derivatives: Acetylated Hexaene Analog

The compound 7-(1-acetoxymethylidene)benzonorbornene-pentatriacontahexaene-tetracarboxylate (C₄₇H₄₈O₁₄) highlights structural and functional contrasts:

Research Findings and Trends

- Synthetic Challenges : Linear alkanes like n-pentatriacontane are easier to synthesize via catalytic hydrogenation, whereas branched analogs require selective alkylation or isomerization .

- Thermodynamic Stability : Branched alkanes exhibit higher thermal stability due to reduced strain, as seen in 7-methylpentadecane’s stability under GC conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.